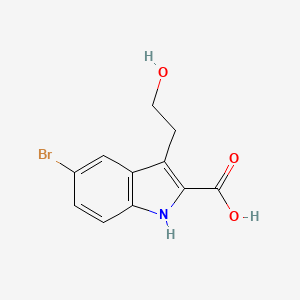
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 5-bromo-3-(2-oxoethyl)-1H-indole-2-carboxylic acid, while reduction of the bromine atom would yield 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid.
Scientific Research Applications
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents. Its derivatives may serve as drug candidates for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
5-Bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-1H-indole-2-carboxylic acid: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
5-Bromo-3-(2-methoxyethyl)-1H-indole-2-carboxylic acid: Contains a methoxyethyl group instead of a hydroxyethyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-1-2-9-8(5-6)7(3-4-14)10(13-9)11(15)16/h1-2,5,13-14H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOSPXXZOSSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

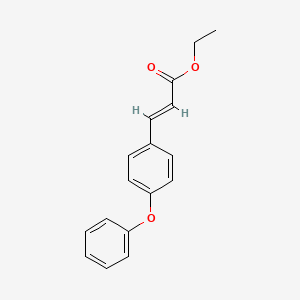
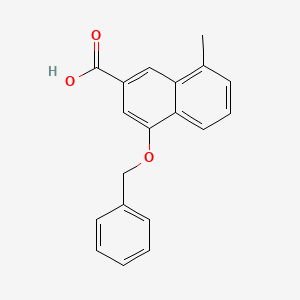
![[4-Methoxy-2-(methylthio)pyrimidin-5-yl]boronic Acid Pinacol Ester](/img/structure/B8177001.png)
![4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)

![4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8177019.png)
![Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B8177026.png)
![(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B8177033.png)
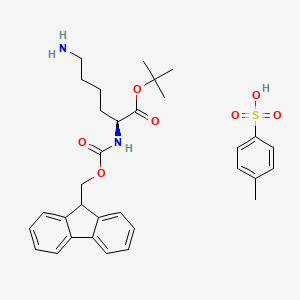
![1-Methoxy-1-oxo-2-propyl 2-[N-(2,6-Dimethylphenyl)-2-methoxyacetamido]propanoate](/img/structure/B8177054.png)
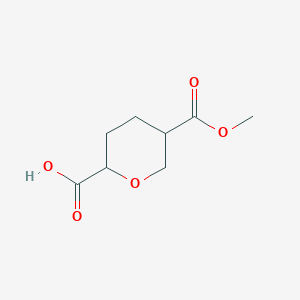
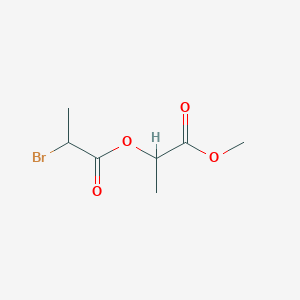
![8-[3-[Boc(3,4-dimethoxyphenethyl)amino]propyl]-4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione](/img/structure/B8177072.png)
